molecular formula C21H15FN2O3 B300744 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione

4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione

Cat. No. B300744
M. Wt: 362.4 g/mol
InChI Key: BMWSFCOIWKFNTM-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is also known by the name of rofecoxib and is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors.

Mechanism of Action

The mechanism of action of 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione involves the selective inhibition of COX-2. By blocking the activity of COX-2, rofecoxib reduces the production of inflammatory mediators, such as prostaglandins, which are involved in the development of pain, fever, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione are primarily related to its anti-inflammatory and analgesic properties. As a COX-2 inhibitor, rofecoxib can reduce inflammation and pain associated with conditions such as osteoarthritis and rheumatoid arthritis. However, the use of rofecoxib has been associated with an increased risk of cardiovascular events, such as heart attack and stroke.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione in lab experiments include its selective inhibition of COX-2, which allows for the study of the specific effects of COX-2 inhibition on inflammation and pain. However, the limitations of using rofecoxib in lab experiments include its potential for cardiovascular side effects, which may limit its use in certain studies.

Future Directions

There are several future directions for research on 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione. One potential direction is to develop new COX-2 inhibitors that have a lower risk of cardiovascular side effects. Another direction is to investigate the potential use of rofecoxib in the treatment of other conditions, such as cancer and Alzheimer's disease, which have been linked to inflammation. Additionally, further research is needed to better understand the mechanisms underlying the cardiovascular side effects of rofecoxib and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione involves a series of chemical reactions. The starting materials for the synthesis of rofecoxib are 4-cyclohexyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione and 2-(2-fluoro-4-iodophenyl) furan. These two compounds are reacted together in the presence of a palladium catalyst to form the intermediate compound, 5-(2-fluorophenyl)-2-(furan-2-yl)-1,3,4-oxadiazole. This intermediate compound is then reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst to form the final product, 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione.

Scientific Research Applications

The scientific research application of 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione is primarily focused on its potential use as a COX-2 inhibitor. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Selective COX-2 inhibitors, such as rofecoxib, are designed to block the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining.

properties

Product Name

4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione

Molecular Formula

C21H15FN2O3

Molecular Weight

362.4 g/mol

IUPAC Name

(4Z)-4-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-1-(3-methylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C21H15FN2O3/c1-13-5-4-6-14(11-13)24-21(26)17(20(25)23-24)12-15-9-10-19(27-15)16-7-2-3-8-18(16)22/h2-12H,1H3,(H,23,25)/b17-12-

InChI Key

BMWSFCOIWKFNTM-ATVHPVEESA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4F)/C(=O)N2

SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C(=O)N2

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.